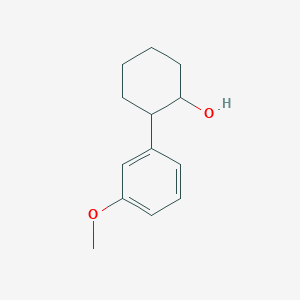

trans-2-(3-Methoxyphenyl)cyclohexanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H18O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3 |

InChI Key |

MXBZVUAIQKNHIE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCCC2O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of 2-Arylcyclohexanols

Abstract

The 2-arylcyclohexanol structural motif is a cornerstone in modern synthetic chemistry, serving as a versatile chiral building block and a powerful chiral auxiliary in asymmetric transformations. Its prevalence in pharmaceuticals, such as the calcium channel blocker Diltiazem, underscores the critical need for robust and stereocontrolled synthetic methodologies.[1] This technical guide provides a comprehensive overview of the principal strategies for the stereoselective synthesis of 2-arylcyclohexanols. We delve into the mechanistic underpinnings and practical execution of key methodologies, including diastereoselective and enantioselective reductions of prochiral ketones, chiral auxiliary-mediated approaches, and modern organocatalytic strategies. Each section is designed to offer researchers, scientists, and drug development professionals not only detailed, field-proven protocols but also the causal logic behind experimental choices, ensuring both scientific integrity and practical applicability.

The Stereochemical Challenge: A Framework for Synthesis

The core structure of 2-arylcyclohexanol contains two adjacent stereocenters at the C1 (hydroxyl-bearing) and C2 (aryl-bearing) positions. This gives rise to four possible stereoisomers: a cis diastereomer (as a pair of enantiomers) and a trans diastereomer (as a pair of enantiomers). A successful synthesis must therefore exert precise control over both the relative stereochemistry (diastereoselectivity) and the absolute stereochemistry (enantioselectivity).

The primary and most direct precursor for these alcohols is the corresponding 2-arylcyclohexanone. The synthetic challenge is thus distilled into controlling the facial selectivity of the nucleophilic attack (e.g., by a hydride) on the prochiral carbonyl group.

Caption: The four stereoisomers originating from a single prochiral ketone.

Diastereoselective Synthesis via Substrate Control

The most fundamental approach to controlling the relative stereochemistry relies on the intrinsic steric and electronic properties of the 2-arylcyclohexanone substrate. The bulky aryl group preferentially occupies the equatorial position in the chair conformation to minimize steric strain (A-value). This conformational lock dictates the trajectory of the incoming nucleophile.

Causality of Diastereoselection:

-

Axial Attack: Small, unhindered hydride reagents (e.g., NaBH₄, LiAlH₄) preferentially attack from the axial face to avoid steric hindrance from the axial hydrogens at C3 and C5. This "steric approach control" leads predominantly to the cis-2-arylcyclohexanol.

-

Equatorial Attack: Bulky hydride reagents (e.g., L-Selectride®, LiB(s-Bu)₃H) are too large to approach from the sterically congested axial face. They are forced to attack from the more open equatorial face, resulting in the formation of the trans-2-arylcyclohexanol.

Table 1: Diastereoselectivity in Hydride Reduction of 2-Phenylcyclohexanone

| Entry | Hydride Reagent | Solvent | Temp (°C) | Product Ratio (cis:trans) | Predominant Isomer |

| 1 | NaBH₄ | EtOH | 25 | ~80:20 | cis |

| 2 | LiAlH₄ | THF | 0 | ~85:15 | cis |

| 3 | L-Selectride® | THF | -78 | <5:95 | trans |

| 4 | K-Selectride® | THF | -78 | <2:98 | trans |

Experimental Protocol 1: Diastereoselective Synthesis of trans-2-Phenylcyclohexanol

-

Setup: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF, 100 mL) and 2-phenylcyclohexanone (5.22 g, 30.0 mmol, 1.0 equiv) are added. The solution is cooled to -78 °C using an acetone/dry ice bath.

-

Hydride Addition: L-Selectride® (1.0 M solution in THF, 33.0 mL, 33.0 mmol, 1.1 equiv) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: The mixture is stirred at -78 °C for 3 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc/Hexanes).

-

Quenching: The reaction is cautiously quenched at -78 °C by the slow, dropwise addition of water (10 mL), followed by 3 M aqueous NaOH (15 mL) and 30% H₂O₂ (15 mL).

-

Workup & Isolation: The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification & Analysis: The crude product is purified by flash column chromatography on silica gel (gradient eluent: 5% to 20% EtOAc/Hexanes) to yield trans-2-phenylcyclohexanol as a white solid. The diastereomeric ratio (d.r.) is determined by ¹H NMR analysis or GC. Expected yield: >90%.

Enantioselective Synthesis via Catalytic Asymmetric Reduction

To control the absolute stereochemistry and synthesize a single enantiomer, a chiral catalyst is required to differentiate between the two enantiotopic faces of the ketone.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a premier method for the highly enantioselective reduction of prochiral ketones.[2] It utilizes a chiral oxazaborolidine catalyst which coordinates to both the borane reducing agent (e.g., BH₃·SMe₂) and the ketone's carbonyl oxygen. This creates a rigid, six-membered transition state that selectively exposes one face of the ketone to the hydride delivery. The choice of (R)- or (S)-catalyst directly determines the stereochemistry of the resulting alcohol.

Caption: Simplified workflow of a CBS-catalyzed asymmetric reduction.

Experimental Protocol 2: (1S,2S)-cis-2-Phenylcyclohexanol via CBS Reduction

-

Catalyst Preparation: In a flame-dried flask under nitrogen, add (R)-(-)-2-Butyl-CBS-oxazaborolidine (1.0 M in toluene, 2.0 mL, 2.0 mmol, 0.1 equiv). Cool to 0 °C.

-

Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 11.0 mL, 22.0 mmol, 1.1 equiv) dropwise and stir for 10 minutes.

-

Substrate Addition: Cool the mixture to -30 °C. In a separate flask, dissolve 2-phenylcyclohexanone (3.48 g, 20.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF. Add the ketone solution dropwise to the catalyst mixture over 30 minutes via a syringe pump.

-

Reaction: Stir the reaction at -30 °C for 4 hours. Monitor by TLC for the disappearance of the starting material.

-

Quenching: Slowly quench the reaction by the dropwise addition of methanol (10 mL) at -30 °C. Allow the mixture to warm to room temperature.

-

Isolation: Concentrate the mixture under reduced pressure. Redissolve the residue in diethyl ether (100 mL) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification & Analysis: Purify the product via flash column chromatography. Determine the diastereomeric and enantiomeric excess (e.e.) by chiral GC or HPLC analysis. Expected yield: 85-95%; >95% e.e.

Asymmetric Hydrosilylation

Asymmetric hydrosilylation offers another powerful route, typically employing a chiral transition metal catalyst (e.g., Rhodium or Ruthenium) with a chiral ligand.[1] The ketone is reduced by a silane (e.g., diphenylsilane), and subsequent hydrolysis of the resulting silyl ether furnishes the chiral alcohol. The stereochemical outcome is governed by the chiral environment created by the metal-ligand complex.

Synthesis via Asymmetric Dihydroxylation and Hydrogenolysis

An alternative and highly effective strategy involves creating the C1-O bond and the adjacent stereocenter from an olefin precursor. The Sharpless Asymmetric Dihydroxylation (AD) of a 1-arylcyclohexene is a cornerstone of this approach.[3]

This method transforms the alkene into a chiral cis-diol with excellent enantioselectivity, dictated by the choice of the chiral ligand (AD-mix-α or AD-mix-β). The resulting 1-aryl-1,2-cyclohexanediol can then undergo a selective hydrogenolysis of the benzylic C1-hydroxyl group to yield the final 2-arylcyclohexanol.[1] This sequence allows access to both cis and trans final products depending on the conditions of the hydrogenolysis step.

Caption: Two-step sequence from alkene to chiral alcohol.

Experimental Protocol 3: Synthesis of (1S,2S)-2-Phenylcyclohexanol

Step A: (1S,2S)-1-Phenyl-1,2-cyclohexanediol via Sharpless AD

-

Setup: To a 500 mL flask, add tert-butanol (150 mL) and water (150 mL). Stir until homogeneous. Add AD-mix-α (42 g) and stir until dissolved. Cool the mixture to 0 °C.

-

Substrate Addition: Add 1-phenylcyclohexene (4.75 g, 30.0 mmol) to the cooled mixture.

-

Reaction: Stir vigorously at 0 °C for 24 hours.

-

Quenching & Workup: Add solid sodium sulfite (45 g) and stir for 1 hour at room temperature. Extract the mixture with ethyl acetate (3 x 100 mL). Wash the combined organic layers with 2 M NaOH, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diol.

Step B: Hydrogenolysis to (1S,2S)-2-Phenylcyclohexanol

-

Setup: A reactor is charged with 10% Palladium on carbon (Pd/C, 0.5 g), concentrated HCl (0.5 mL), and methanol (100 mL).

-

Reaction: Add the crude (1S,2S)-1-phenyl-1,2-cyclohexanediol from Step A. Seal the reactor, purge with N₂, and then pressurize with H₂ (200 psi). Heat to 60 °C with stirring for 4-6 hours.

-

Isolation: Cool the reactor, vent, and filter the mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate under reduced pressure.

-

Purification: Purify by column chromatography on silica gel to yield the final product.[1]

Stereochemical Analysis: A Self-Validating Workflow

The successful execution of any stereoselective synthesis must be validated by rigorous analysis of the product's stereochemical purity.

Caption: General workflow for synthesis, isolation, and analysis.[2]

-

Diastereomeric Ratio (d.r.): This is typically determined using standard ¹H NMR spectroscopy. The signals for the proton at C1 (CH-OH) for the cis and trans isomers often appear at different chemical shifts and can be integrated to quantify the ratio.

-

Enantiomeric Excess (e.e.): This requires a chiral environment for analysis. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using columns with a chiral stationary phase, are the methods of choice. The two enantiomers will have different retention times, and the ratio of their peak areas gives the e.e.

References

- Process for the preparation of optically active 2-arylcyclohexanols.

- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon

- Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry.

- Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine C

- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumin. Beilstein Journals.

- Asymmetric Synthesis. University of York.

- Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen.

- trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary.

- (PDF) Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments.

- A Technical Guide to the Stereoselective Synthesis of 2-Isopropylcyclohexanol. Benchchem.

- Synthesis of (+)-(1S,2R)- and (-)-(! R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD).

- Chiral auxiliary. Wikipedia.

- Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. PubMed.

Sources

Mechanistic Insights into the Synthesis of trans-2-Arylcyclohexanols via Grignard Reagents

Executive Summary

The synthesis of 2-arylcyclohexanols is a cornerstone transformation in medicinal chemistry, serving as a critical scaffold for CNS-active agents (e.g., Tramadol analogs), analgesics, and chiral auxiliaries. While multiple routes exist, the nucleophilic ring-opening of cyclohexene oxide by aryl Grignard reagents remains the most direct and stereochemically predictable method.

This guide analyzes the reaction mechanism with a focus on stereoelectronic control (Furst-Plattner rule ), the role of Lewis acid activation, and the necessity of Copper(I) catalysis for high-fidelity synthesis in drug development contexts.

Mechanistic Deep Dive

The Core Transformation

The reaction involves the addition of an aryl magnesium halide (ArMgX) to cyclohexene oxide (epoxide). Unlike simple nucleophilic additions, this reaction is governed by the conformational constraints of the cyclohexane ring.

Reaction Scheme:

Stereoelectronic Control: The Furst-Plattner Rule

The mechanism is strictly trans-stereoselective . The nucleophilic attack does not occur randomly; it follows the Furst-Plattner rule (also known as the trans-diaxial effect).

-

Epoxide Activation: The Magnesium atom (Lewis acid) coordinates to the epoxide oxygen, weakening the C-O bonds and increasing the electrophilicity of the carbons.

-

Anti-Periplanar Attack: The aryl nucleophile attacks the carbon atom from the side directly opposite the leaving group (the epoxide oxygen). In a half-chair cyclohexene oxide conformation, this trajectory is axial .

-

Initial Product Conformation: The immediate result of the ring opening is a chair conformation where both the hydroxyl group (as magnesium alkoxide) and the incoming aryl group occupy axial positions.

-

Conformational Relaxation: While the trans-diaxial form is the kinetic product, the cyclohexane ring rapidly undergoes a ring flip to the thermodynamically more stable diequatorial conformation, where steric strain is minimized.

The Role of Copper(I) Catalysis

In "pure" Grignard reactions (uncatalyzed), yields can be compromised by:

-

Ring Contraction: Strong Lewis acidity of

(present via Schlenk equilibrium) can trigger rearrangement of cyclohexene oxide to cyclopentanecarbaldehyde.[1] -

Halohydrin Formation: Competitive attack by halide ions.

Solution: The addition of catalytic CuI (1-10 mol%) generates transient organocuprates (e.g.,

Visualization of the Mechanism[1][2][3]

The following diagram illustrates the transition from the epoxide half-chair to the stable diequatorial product.

Figure 1: Mechanistic pathway showing the stereochemical progression from epoxide activation to the stable trans-diequatorial alcohol.

Experimental Protocol: Synthesis of trans-2-Phenylcyclohexanol

Objective: Synthesis of trans-2-phenylcyclohexanol via Cu(I)-catalyzed Grignard addition. Scale: 10 mmol.

Reagents & Equipment[4][5][6]

-

Substrate: Cyclohexene oxide (1.0 g, 10.2 mmol).

-

Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M in Et2O (4.0 mL, 12 mmol).

-

Catalyst: Copper(I) Iodide (CuI) (190 mg, 1.0 mmol, 10 mol%).

-

Solvent: Anhydrous THF (20 mL).

-

Apparatus: Flame-dried 2-neck round bottom flask, N2/Ar atmosphere, magnetic stirrer.

Step-by-Step Procedure

| Step | Action | Critical Mechanistic Insight |

| 1 | Catalyst Prep: Charge flask with CuI and anhydrous THF under inert atmosphere. Cool to -30°C. | Low temperature prevents thermal decomposition of the organocuprate intermediate. |

| 2 | Grignard Addition: Add PhMgBr dropwise to the CuI suspension. Stir for 15 min. | Formation of the active catalytic species (likely |

| 3 | Substrate Addition: Dissolve cyclohexene oxide in THF (5 mL) and add slowly to the mixture at -30°C. | Slow addition prevents exotherms that could trigger Lewis-acid catalyzed rearrangement (ring contraction). |

| 4 | Reaction: Allow to warm to 0°C over 2 hours. Monitor by TLC/GC. | The "soft" cuprate nucleophile selectively opens the epoxide without attacking the Mg-coordinated oxygen. |

| 5 | Quench: Pour mixture into saturated | Protonation of the magnesium alkoxide.[2] |

| 6 | Isolation: Extract with EtOAc (3x), wash with brine, dry over | Standard workup. |

| 7 | Purification: Flash chromatography (Hexanes/EtOAc). | Separation of the trans product from any biphenyl (homocoupling) or halohydrin byproducts. |

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield / Ring Contraction:

-

Cause: Presence of excess

(Lewis acid) acting on the epoxide before nucleophilic attack. -

Fix: Use the CuI catalyst. Alternatively, use dialkylmagnesium (

) reagents which are less Lewis acidic than

-

-

Homocoupling (Biaryl formation):

-

Cause: Oxidative coupling of the Grignard reagent, often catalyzed by transition metals if

is present. -

Fix: Ensure rigorous degassing of solvents and inert atmosphere.

-

Data Summary: Solvent Effects

| Solvent | Dielectric Constant | Effect on Mechanism | Recommendation |

| Diethyl Ether | 4.3 | Favors contact ion pairs; slower epoxide opening but higher stability. | Good for unstable Grignards. |

| THF | 7.5 | Solvates Mg cations effectively; increases nucleophilicity but also Lewis acidity. | Preferred for Cu-catalyzed protocols. |

| Dioxane | 2.2 | Precipitates | Use to generate |

References

-

Stereoselective Synthesis of trans-2-Phenylcyclohexanol. Organic Syntheses, Coll. Vol. 8, p. 258 (1993). [Link][3]

-

Copper-catalyzed Ring-Opening of Epoxides. ResearchGate / Journal of Organic Chemistry Insights. [Link]

-

Mechanism of Grignard Reaction with Epoxides. Chemistry Steps. [Link]

-

Reactions of Grignard Reagents: Epoxides. Master Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Conformational Analysis of trans-2-(3-Methoxyphenyl)cyclohexanol

Abstract

This guide provides a comprehensive technical overview of the conformational analysis of trans-2-(3-Methoxyphenyl)cyclohexanol. Aimed at researchers, scientists, and drug development professionals, this document delves into the nuanced interplay of steric and electronic factors that govern the conformational equilibrium of this molecule. We will explore both computational and experimental methodologies, emphasizing the causality behind experimental choices and the self-validating nature of the described protocols. This analysis is critical for understanding the molecule's three-dimensional structure, which profoundly influences its biological activity and physicochemical properties.

Introduction: The Significance of Conformational Analysis

The spatial arrangement of atoms in a molecule, or its conformation, is a cornerstone of modern chemistry and drug discovery. For cyclic systems like cyclohexane derivatives, the chair conformation is the most stable, but the orientation of substituents as either axial or equatorial can drastically alter the molecule's energy and, consequently, its reactivity and biological interactions.[1][2] The trans-2-(3-Methoxyphenyl)cyclohexanol molecule presents a fascinating case study where stereoelectronic effects, steric hindrance, and potential intramolecular hydrogen bonding vie to determine the preferred conformation. A thorough understanding of these forces is paramount for predicting molecular behavior and designing novel therapeutics.

Foundational Concepts in Cyclohexane Stereochemistry

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain.[2][3] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[4] Due to unfavorable 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring, bulkier groups generally prefer the more spacious equatorial position.[5][6]

The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane.[7][8] Larger A-values indicate a stronger preference for the equatorial position.[7][8]

Conformational Equilibria of trans-2-(3-Methoxyphenyl)cyclohexanol

For a trans-1,2-disubstituted cyclohexane, the two substituents are on opposite faces of the ring. This arrangement allows for two possible chair conformations: one where both substituents are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial).[5]

The conformational equilibrium of trans-2-(3-Methoxyphenyl)cyclohexanol is a balance between several key factors:

-

Steric Hindrance: The 3-methoxyphenyl group is significantly bulkier than the hydroxyl group. Based on A-values, both groups would prefer the equatorial position to minimize 1,3-diaxial strain.[9] The A-value for a phenyl group is approximately 3.0 kcal/mol, while for a hydroxyl group, it is around 0.6-0.9 kcal/mol, depending on the solvent.[9] This strongly suggests that the diequatorial conformer will be significantly more stable than the diaxial conformer.

-

Intramolecular Hydrogen Bonding (IHB): The potential for a hydrogen bond between the hydroxyl group's hydrogen and the methoxy group's oxygen on the aromatic ring could influence the conformational preference.[10][11][12] For an IHB to occur, the hydroxyl group would likely need to be in an axial position to bring it into proximity with the methoxyphenyl substituent. However, this would be sterically unfavorable. The formation of an IHB is a delicate balance between the stabilizing energy of the bond and the destabilizing steric interactions.[13] The solvent environment also plays a crucial role; polar, protic solvents can form intermolecular hydrogen bonds with the solute, competing with and potentially disrupting any intramolecular interactions.[12]

-

Gauche Interaction: In the diequatorial conformer of a 1,2-disubstituted cyclohexane, the two substituents have a gauche relationship, which introduces some torsional strain.[2] However, this is generally less destabilizing than the 1,3-diaxial interactions in the diaxial conformer.

Given these considerations, the diequatorial conformation is expected to be the overwhelmingly favored conformer for trans-2-(3-Methoxyphenyl)cyclohexanol.

Methodologies for Conformational Analysis

A multi-faceted approach combining computational modeling and experimental techniques provides the most robust understanding of conformational equilibria.

Computational Modeling

Computational chemistry offers a powerful tool for predicting the relative stabilities of different conformers.[14][15]

Workflow for Computational Conformational Analysis:

Caption: Workflow for computational conformational analysis.

Step-by-Step Protocol:

-

Initial Structure Generation: Generate 3D structures for both the diequatorial and diaxial conformers of trans-2-(3-Methoxyphenyl)cyclohexanol using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable computational method, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*. This step finds the lowest energy geometry for each conformer.

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate energy values.

-

Thermodynamic Analysis: Perform frequency calculations to obtain the Gibbs free energies (G) of each conformer. The difference in Gibbs free energy (ΔG) between the conformers will determine their relative populations at a given temperature.

-

Population Analysis: Use the Boltzmann distribution equation to calculate the equilibrium population of each conformer based on the calculated ΔG.

Experimental Verification: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone experimental technique for conformational analysis.[4] Proton (¹H) NMR is particularly useful for this purpose.

Key Principles:

-

Chemical Shift: The chemical shift of a proton is influenced by its local electronic environment. Axial and equatorial protons have different chemical shifts.

-

Coupling Constants (J-values): The coupling constant between two adjacent protons depends on the dihedral angle between them. The Karplus equation describes this relationship. For cyclohexane chairs, the coupling between two axial protons (J_aa) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (J_ae) and two equatorial protons (J_ee) are smaller (2-5 Hz).

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR-based conformational analysis.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a small amount of trans-2-(3-Methoxyphenyl)cyclohexanol in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Spectral Analysis:

-

Identify the signal for the proton on the carbon bearing the hydroxyl group (H-1) and the proton on the carbon bearing the methoxyphenyl group (H-2).

-

Analyze the multiplicity of these signals and measure the coupling constants.

-

-

Conformational Determination:

-

If the diequatorial conformer is dominant, both H-1 and H-2 will be in axial positions. This will result in a large axial-axial coupling constant (J_aa) between them.

-

If the diaxial conformer were present in a significant amount, a smaller equatorial-equatorial coupling constant would be observed.

-

Expected Data Summary:

| Conformer | H-1 Position | H-2 Position | Expected H-1/H-2 Coupling (J) | Relative Energy |

| Diequatorial | Axial | Axial | Large (8-13 Hz) | Lower |

| Diaxial | Equatorial | Equatorial | Small (2-5 Hz) | Higher |

Conclusion: An Integrated Approach to Conformational Understanding

The conformational analysis of trans-2-(3-Methoxyphenyl)cyclohexanol necessitates a synergistic application of computational and experimental methods. Theoretical calculations provide a quantitative prediction of the energy landscape, while NMR spectroscopy offers direct experimental evidence to validate these predictions. The overwhelming evidence from steric considerations (A-values) and the expected NMR coupling constants points towards a strong preference for the diequatorial conformer. This in-depth understanding of the molecule's three-dimensional structure is a critical prerequisite for rational drug design and the prediction of its biological activity. The methodologies outlined in this guide provide a robust framework for the conformational analysis of this and other complex cyclic molecules.

References

- Conformational Analysis of Cyclohexanols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIZ_NXn3taPKxhYrbT2uWwzqBWfYmaIb-gVTJhP8jQ-MorT0xP-OqbJvZvyAmsxWLvQofefpdrXz5JK3OnCAwJStadO3yq5k3UwqJb_O7vOnDJBG3_vDPP6AR1QIcbBbIhyWBWKNVrJUqRMa1cHVX7aBaOBR2hgUrNQuBtZF_5gIpkfDnVwS0dPgp_wg==]

- Sloop, J. C. (2018). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWtv7p533j5RiDvNZxmYxrHJRgeMQ7EQ9wMOQ5vrsTdUsJEpWV-BQjEcXfOSbB6BAi1vh1BWVnKqy_ZrrksQTULxKDQ9aFoteJyla9-_mIhGRDCOyXv5X6fsHAXwc-vfeCRifE5hRB81iKb5aaiF-HjboB]

- Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of the Brazilian Academy of Sciences. [URL: https://vertexaisearch.cloud.google.

- Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2-pX8Qyr-FSCiPEWCLkjNt8z6pIkrsMyPD4JzC3hnTv3ON46DEY6KLRG2HB245JbV0FMMOn5AEYdNWhUoBEscqBQAonaC5sAA7tFE6xapvdbdZf8GTvJyvu9DW2DNJFZFlx-27_khUPc2PDflEWfMdGG4pPsP0WcwUY53kpIJheJVIiJt4zwoH4xPzLMQDg==]

- Table of A-Values. CHEM 330 handout. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4XY914z7bSbOexSaIX_3BwJT2of9_uSdZ6war3yAde47gSGg1jvvIzVxqnI_DpbsN0NXS0SewM277G0D3mUYTD_d4wIeyMPWqmV8hQlxZYT69fAP8uhyRAAbwDwKoVW2h5iBRqaZt3WeU]

- Podosenin, A. V., & Anet, F. A. L. (1995). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxdfIv4rvTgTWXi7i6xmZvt_6j4OaROTA3B8i98FtInMNv68odrXr0Ke4YKcwYkPwgueQ5J9EG75-5Ac1_7DTifkr6FHvuas9vbAz5B4hEUMmUgpRpniDWGQ==]

- George, P. M., & Schleyer, P. v. R. (2014). From Cyclohexane to 2-Hydroxy-3-oxanone: A Conformation Study. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/jp506229q]

- Sloop, J. C. (2018). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Academia.edu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG06lbtf1K8MGR-7VvtBLd38-86PZBfx2LotNdqTH-4rupjRyF8cwOkoIndsgYDOyPd4POJBd68xBLyfOLWCpmNReDm7IOI2cyvspz-gDA_rVtgYsizmZjv9sav7lyeX-1u1uswaozUhmYDbOwW8N-AqUQh2T5XyrBlWz1jUw3LCJbb1Ky0IE9OOeNz8jQLJW0xn96FkjRib7DPLqX-fx3zpWawe1RXrMN2K1BVjmc0vnoYDrZdtXMderUqddh]

- St-Jacques, M., & Bernard, M. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v69-065]

- The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8910404/]

- George, P. M., & Schleyer, P. v. R. (2014). From Cyclohexane to 2-Hydroxy-3-oxanone: A Conformation Study. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jp506229q]

- Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/nj/b516636e]

- Datta, S., Ho, J., Limpanuparb, T., & Lorpaiboon, W. (2022). A-value revisited: ring flip energy of chair structures in halogenated cyclohexanes by quantum chemical methods. Journal of Molecular Modeling. [URL: https://link.springer.com/article/10.1007/s00894-022-05284-y]

- NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. YouTube. [URL: https://www.youtube.

- A-value. Wikipedia. [URL: https://en.wikipedia.org/wiki/A_value]

- Malik, M. A. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_-Part_1_Fundamentals_(Malik)/03%3A_Steriochemistry/3.

- Conformational Analysis of Substituted Cyclohexanes. YouTube. [URL: https://www.youtube.

- Alex, A., Millan, D. S., Perez, M., Wakenhut, F., & Whitlock, G. A. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/md/c1md00093d]

- Conformational Analysis. OpenOChem Learn. [URL: https://openochem.

- Conformational Analysis. University of California, Irvine. [URL: https://www.chem.uci.

- Cyclohexane Conformational Analysis. University of Wisconsin-Platteville. [URL: https://www.uwplatt.

- Deshmukh, M. S., & Gadre, S. R. (2021). Intramolecular Hydrogen Bonding 2021. ResearchGate. [URL: https://www.researchgate.net/publication/351600122_Intramolecular_Hydrogen_Bonding_2021]

- Frankus, E., Friderichs, E., Kim, S. M., & Osterloh, G. (1978). [On separation of isomeres, structural elucidation and pharmacological characterization of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol (author's transl)]. Arzneimittel-Forschung. [URL: https://pubmed.ncbi.nlm.nih.gov/580208/]

- Attaching onto or Inserting into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-dependent Dilemma for Alcohols. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6114f6b1223c2a05721a1b1b]

- Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. MDPI. [URL: https://www.mdpi.com/1420-3049/24/21/3956]

- Caron, G., Kihlberg, J., & Ermondi, G. (2020). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. [URL: https://iris.unito.it/handle/2318/1725119]

- Milenković, D. (2015). Conformational analysis of cycloalkanes. SciSpace. [URL: https://typeset.io/papers/conformational-analysis-of-cycloalkanes-2r1z1x1z1x]

Sources

- 1. mason.gmu.edu [mason.gmu.edu]

- 2. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 3. scispace.com [scispace.com]

- 4. auremn.org.br [auremn.org.br]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A value - Wikipedia [en.wikipedia.org]

- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 10. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. iris.unito.it [iris.unito.it]

- 13. mdpi.com [mdpi.com]

- 14. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 15. (PDF) Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [academia.edu]

literature review on the synthesis of Tramadol intermediates

An In-Depth Technical Guide to the Synthesis of Tramadol Intermediates

Introduction: Deconstructing a Centrally Acting Analgesic

Tramadol, chemically known as (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride, is a synthetic opioid analgesic that has been a cornerstone in the management of moderate to moderately severe pain for decades.[1][2] Its clinical efficacy stems from a unique dual mechanism of action: it acts as a weak agonist at the μ-opioid receptor while also inhibiting the reuptake of norepinephrine and serotonin, two key neurotransmitters in the modulation of pain signaling.[3][4][5] This multifaceted pharmacological profile affords potent analgesia with a reduced risk of some of the more severe side effects associated with traditional opioids.[6]

The synthesis of Tramadol is a classic example of multi-step organic synthesis applied to active pharmaceutical ingredient (API) manufacturing. The molecular architecture, featuring two contiguous stereocenters on a cyclohexane ring, presents a distinct stereochemical challenge.[6] The clinically utilized drug is the racemic cis-(1RS,2RS) diastereomer.[4][6] Therefore, synthetic strategies must not only construct the carbon skeleton efficiently but also address the selective formation and isolation of this specific isomer.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the predominant synthetic pathways to Tramadol, focusing on the synthesis of its key intermediates. We will dissect the core chemical transformations, explain the causality behind experimental choices, provide field-proven protocols, and explore the critical parameters that govern yield and stereoselectivity.

The Core Synthetic Blueprint: A Two-Act Play of C-C and C-N Bond Formation

The most industrially viable and widely documented synthesis of Tramadol is a convergent process that hinges on two powerful name reactions: the Mannich reaction and the Grignard reaction .[7][8][9][10] This strategy effectively builds the molecule in two key stages:

-

Act I - The Mannich Reaction: This step functionalizes the cyclohexane core by introducing the dimethylaminomethyl side chain, forming the crucial "Mannich base" intermediate, 2-((Dimethylamino)methyl)cyclohexanone .

-

Act II - The Grignard Reaction: This step introduces the 3-methoxyphenyl group via nucleophilic addition to the ketone of the Mannich base, simultaneously creating the tertiary alcohol and the second stereocenter of the Tramadol scaffold.

This elegant and robust sequence provides a reliable route to the Tramadol skeleton, with the primary challenge lying in the control of diastereoselectivity during the Grignard addition and the subsequent purification of the desired isomer.

Caption: Overall synthetic workflow for Tramadol.

Part 1: Synthesis of the Mannich Base Intermediate

The foundational intermediate, 2-((dimethylamino)methyl)cyclohexanone, is almost universally prepared via the Mannich reaction. This three-component aminoalkylation reaction is a robust method for forming a β-amino carbonyl compound.

Causality and Mechanism of the Mannich Reaction

The Mannich reaction involves the electrophilic substitution of an acidic proton on a carbonyl compound with an iminium cation.[10] In the context of Tramadol synthesis, the reaction proceeds between cyclohexanone (the active hydrogen compound), formaldehyde (a non-enolizable aldehyde), and dimethylamine (a secondary amine).[3][11]

The reaction is typically acid-catalyzed. The acid serves two primary purposes: it catalyzes the formation of the electrophilic dimethylaminium (iminium) ion from formaldehyde and dimethylamine, and it promotes the enolization of cyclohexanone, which acts as the nucleophile. The enol form of cyclohexanone then attacks the iminium ion to form the C-C bond, yielding the β-amino ketone after deprotonation.

Caption: Mechanism of the Mannich reaction for the Mannich base synthesis.

Field-Proven Experimental Protocol: Synthesis of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

This protocol is adapted from well-established laboratory procedures, often referred to as the Grünenthal method, which is noted for its reliability and scalability.[11]

Materials:

-

Cyclohexanone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Acetone

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclohexanone (1.0 eq), dimethylamine hydrochloride (1.0 eq), and paraformaldehyde (1.2 eq) in ethanol.[11][12]

-

Catalysis: Add a catalytic amount (a few drops) of concentrated hydrochloric acid to the mixture.[11][12]

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Maintain reflux for approximately 4 hours.[11][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Initial Work-up: After the reaction is complete, filter the hot solution to remove any unreacted paraformaldehyde. Evaporate the solvent (ethanol) from the filtrate using a rotary evaporator.

-

Crystallization: Dissolve the resulting crude residue in a minimal amount of hot ethanol. Allow the solution to cool to room temperature, then add acetone to induce the crystallization of the hydrochloride salt.[11] For complete crystallization, the flask can be stored in a freezer overnight.

-

Isolation and Purification: Collect the white crystalline product by suction filtration using a Büchner funnel. Wash the crystals with cold acetone to remove soluble impurities. Dry the product in a desiccator over silica gel. Further purification can be achieved by recrystallization if necessary.

Data Summary: Mannich Reaction Efficiency

| Parameter | Typical Value | Source |

| Yield | 75 - 76% | [3] |

| Product Form | Hydrochloride Salt | [11][12] |

| Purity | >98% (after recrystallization) | - |

| Key Impurities | Unreacted cyclohexanone, water | [11] |

Part 2: The Aryl Addition via Grignard Reaction

This second critical step constructs the core of the Tramadol molecule by forming the C1-aryl bond and the C1-hydroxyl group. It involves the reaction of the Mannich base with an organometallic reagent, most commonly a Grignard reagent.[9][13]

Causality and Mechanism of the Grignard Reaction

The Grignard reaction is a fundamental C-C bond-forming reaction in organic chemistry. It utilizes an organomagnesium halide (R-MgX), which acts as a potent nucleophile (a carbanion equivalent).

-

Reagent Formation: The Grignard reagent, 3-methoxyphenylmagnesium bromide, is first prepared by reacting 3-bromoanisole with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).[14][15] This step is highly sensitive to moisture, as any water will protonate and destroy the Grignard reagent.

-

Nucleophilic Addition: The Mannich base, 2-((dimethylamino)methyl)cyclohexanone, must be converted from its hydrochloride salt to the free base before reaction. The Grignard reagent then attacks the electrophilic carbonyl carbon of the Mannich base. This addition breaks the C=O pi bond and forms a magnesium alkoxide intermediate.

-

Protonation (Work-up): The reaction is "quenched" by the addition of a weak acid, typically an aqueous solution of ammonium chloride (NH₄Cl), which protonates the alkoxide to yield the final tertiary alcohol.[16]

A significant consequence of this reaction is the creation of a new stereocenter at C1. As the Mannich base is racemic, and the planar carbonyl can be attacked from either face, the reaction produces a mixture of two racemic diastereomers: (±)-cis and (±)-trans.[9][17]

Caption: Formation of diastereomers during the Grignard addition.

Field-Proven Experimental Protocol: Grignard Addition

Materials:

-

2-((dimethylamino)methyl)cyclohexanone (free base)

-

3-methoxyphenylmagnesium bromide (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

-

Preparation: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Dissolve the Mannich base (1.0 eq) in anhydrous THF.

-

Reaction: Cool the solution of the Mannich base to 0°C in an ice bath. Slowly add the solution of 3-methoxyphenylmagnesium bromide (1.0 eq) dropwise via a syringe or dropping funnel.[14] The rate of addition should be controlled to maintain the temperature.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 4 hours to ensure completion.[14]

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NH₄Cl.[16]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude Tramadol base as an oil, which will be a mixture of cis and trans isomers.[14]

Controlling Stereoselectivity: The Key to an Efficient Process

The ratio of the desired cis-isomer to the undesired trans-isomer is a critical process metric. While the unoptimized reaction often yields a ratio favoring the trans-isomer, several strategies have been developed to enhance the formation of the cis-product:

-

Solvent Effects: The choice of solvent can influence the diastereoselectivity. Using a mixture of 1,4-dioxane and THF (5:1) in the Grignard reaction has been shown to increase the proportion of the desired cis-isomer to as high as 85%.[18]

-

Additives: The addition of certain compounds can chelate the magnesium ion and influence the steric environment of the transition state. The use of additives like diglyme or certain amines has been patented to improve the cis:trans ratio.[19]

-

Transition Metal Salts: A process involving the use of transition metal complexes has been described to achieve enhanced isomer selectivity, yielding cis/trans ratios of about 98:2.[1][9]

-

Organolithium Reagents: Substituting the Grignard reagent with 3-methoxyphenyllithium can also alter the product ratio, with reports of achieving an 86:14 cis:trans ratio in a petrol ether/THF solvent system.[3][18]

Data Summary: Comparison of Aryl Addition Methods

| Organometallic Reagent | Solvent System | cis : trans Ratio | Source |

| Grignard | THF / Diethyl Ether | (Varies, often trans-favored) | [18] |

| Grignard | 2-methyl-2-methoxypropane / THF (5:1) | 72 : 28 | [18] |

| Grignard | 1,4-dioxane / THF (5:1) | 85 : 15 | [18] |

| Organolithium | Petrol Ether / THF | 86 : 14 | [18] |

Part 3: Final Isolation and Purification

The final step in the synthesis is the separation of the desired (±)-cis-Tramadol from its trans-diastereomer and other impurities. This is almost exclusively accomplished by selective crystallization of the hydrochloride salt.[9][17]

Protocol for Selective Crystallization

-

Dissolution: Dissolve the crude Tramadol base mixture obtained from the Grignard work-up in a suitable organic solvent. Solvents like isopropanol, acetonitrile, or 1,4-dioxane are commonly cited.[9][18][19]

-

Salt Formation: Treat the solution with hydrogen chloride. This can be done by bubbling anhydrous HCl gas through the solution or by adding a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).[9][20]

-

Crystallization: The hydrochloride salt of the (±)-cis isomer is significantly less soluble in these specific solvents than the trans-isomer salt. Upon cooling and stirring, the desired (±)-cis-Tramadol hydrochloride will selectively precipitate.

-

Isolation: The solid product is collected by filtration, washed with a small amount of cold solvent to remove the mother liquor containing the more soluble trans-isomer, and dried. A second recrystallization may be performed to achieve pharmaceutical-grade purity (>99%).

An alternative purification method involves the formation of a stable hydrate of the Tramadol base by treating the crude mixture with water, which can then be selectively crystallized.[17]

Conclusion and Future Outlook

The synthesis of Tramadol intermediates is a well-established process rooted in fundamental organic reactions. The pathway, dominated by the Mannich and Grignard reactions, is a testament to the power of classical synthesis in producing complex pharmaceutical agents. The primary challenges lie not in the bond-forming reactions themselves, but in the precise control of stereochemistry and the efficient purification of the desired diastereomer.

For researchers and drug development professionals, understanding the causality behind each step—the role of the acid catalyst in the Mannich reaction, the critical importance of anhydrous conditions for the Grignard reagent, and the principles of solubility governing the final crystallization—is paramount for successful process development, optimization, and scale-up.

Future advancements in this field will likely focus on improving the sustainability and efficiency of the synthesis. This includes the exploration of greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF), which has been shown to be an effective medium for the Grignard reaction while being more environmentally benign.[15][21] Furthermore, the development of catalytic, asymmetric methods that can directly synthesize the desired enantiomers of Tramadol, thereby avoiding a racemic mixture and subsequent resolution, remains a significant goal in modern pharmaceutical chemistry.

References

-

Title: Synthesis of Tramadol Lab | PDF | Tetrahydrofuran | Stoichiometry - Scribd Source: Scribd URL: [Link]

-

Title: (PDF) Synthesis of Tramadol and Analogous - ResearchGate Source: ResearchGate URL: [Link]

-

Title: An Improved Process For The Preparation Of Tramadol - QuickCompany Source: QuickCompany.in URL: [Link]

-

Title: 4008 Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride Source: oc-praktikum.de URL: [Link]

-

Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of 2-[(dimethylamino)(3-pyridyl)methyl]cyclohexanone - PrepChem.com Source: PrepChem.com URL: [Link]

-

Title: A Convenient Way to Synthesis of Analgesic Tramadol (Tramal) Source: Molnet.org URL: [Link]

-

Title: Synthesis of Tramadol and Analogous - SciELO México Source: SciELO México URL: [Link]

- Title: Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)

- Title: WO1999036389A1 - Purification of tramadol - Google Patents Source: Google Patents URL

-

Title: Synthesis and purification of (r,r)-2-[ (dimethylamino) methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride - Justia Patents Source: Justia Patents URL: [Link]

-

Title: Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride Source: Organic Spectroscopy International URL: [Link]

-

Title: (PDF) Biomimetic Synthesis of Tramadol - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of Tramadol in Organic Chemistry - Prezi Source: Prezi URL: [Link]

- Title: EP1527043B1 - Method for the production of 2- (dimethylamino)methyl|-1-(3-methoxyphenyl)

-

Title: Method for synthesizing tramadol hydrochloride - Eureka | Patsnap Source: Patsnap URL: [Link]

-

Title: Chiral Switches of Tramadol Hydrochloride, a Potential Psychedelic Drug Past and Future | ACS Medicinal Chemistry Letters Source: ACS Publications URL: [Link]

-

Title: Chiral Switches of Tramadol Hydrochloride, a Potential Psychedelic Drug Past and Future - ACS Publications Source: ACS Publications URL: [Link]

- Title: CN101265201B - A kind of synthetic method of tramadol hydrochloride - Google Patents Source: Google Patents URL

-

Title: Continuous-Flow Synthesis of Tramadol from Cyclohexanone - Vapourtec Source: Vapourtec URL: [Link]

-

Title: Scheme 1. Synthesis of tramadol hydrochloride. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Continuous-Flow Synthesis of Tramadol from Cyclohexanone | Request PDF Source: ResearchGate URL: [Link]

-

Title: A Convenient Way To Synthesis of Analgesic Tramadol | PDF | Tetrahydrofuran - Scribd Source: Scribd URL: [Link]

- Title: EP1346978A1 - Process for preparing tramadol hydrochloride and/or tramadol monohydrate - Google Patents Source: Google Patents URL

Sources

- 1. WO2003029186A1 - Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols - Google Patents [patents.google.com]

- 2. prezi.com [prezi.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. An Improved Process For The Preparation Of Tramadol [quickcompany.in]

- 10. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Making sure you're not a bot! [oc-praktikum.de]

- 13. Grignard Process & Custom Capabilities - Scimplify [scimplify.com]

- 14. 1-(3-METHOXYPHENYL)CYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]

- 15. Method for synthesizing tramadol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. WO1999036389A1 - Purification of tramadol - Google Patents [patents.google.com]

- 18. nioch.nsc.ru [nioch.nsc.ru]

- 19. patents.justia.com [patents.justia.com]

- 20. EP1346978A1 - Process for preparing tramadol hydrochloride and/or tramadol monohydrate - Google Patents [patents.google.com]

- 21. CN101265201B - A kind of synthetic method of tramadol hydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of trans-2-(3-Methoxyphenyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide is structured to not only present the predicted data but also to explain the underlying principles and experimental considerations, thereby serving as a practical reference for researchers in the field.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For trans-2-(3-Methoxyphenyl)cyclohexanol, both ¹H and ¹³C NMR will provide critical information regarding the connectivity of atoms and the stereochemical relationship between the substituents on the cyclohexyl ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 | t, J = 7.9 Hz | 1H | Ar-H5 |

| 6.85 | d, J = 7.7 Hz | 1H | Ar-H6 |

| 6.80 | s | 1H | Ar-H2 |

| 6.75 | d, J = 8.1 Hz | 1H | Ar-H4 |

| 3.82 | s | 3H | -OCH₃ |

| 3.65 | dt, J = 10.5, 4.2 Hz | 1H | H1 (CH-OH) |

| 2.60 | dt, J = 12.0, 3.5 Hz | 1H | H2 (CH-Ar) |

| 2.10 | d, J = 12.5 Hz | 1H | H6 (axial) |

| 1.85 - 1.95 | m | 2H | H3 (axial), H5 (axial) |

| 1.75 | d, J = 13.0 Hz | 1H | H4 (axial) |

| 1.40 - 1.55 | m | 3H | H3 (eq), H5 (eq), H6 (eq) |

| 1.25 - 1.35 | m | 1H | H4 (eq) |

| 1.60 | br s | 1H | -OH |

Interpretation of ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key features of the trans-2-(3-Methoxyphenyl)cyclohexanol structure. The aromatic region is expected to show four distinct signals corresponding to the protons on the 1,3-disubstituted benzene ring. The triplet at 7.25 ppm is assigned to H5, which is coupled to its two ortho neighbors. The remaining aromatic protons will appear as doublets and a singlet.

The methoxy group protons are expected to appear as a sharp singlet at approximately 3.82 ppm.

The protons on the cyclohexyl ring are of particular interest for confirming the trans stereochemistry. The proton attached to the carbon bearing the hydroxyl group (H1) is expected to be a doublet of triplets around 3.65 ppm. The large coupling constant (around 10.5 Hz) is indicative of an axial-axial coupling to the adjacent axial protons, suggesting that H1 is in an axial position. Consequently, the hydroxyl group is in an equatorial position.

The proton attached to the carbon bearing the methoxyphenyl group (H2) is predicted to be a doublet of triplets around 2.60 ppm. Again, a large axial-axial coupling constant would confirm its axial position, placing the bulky methoxyphenyl group in an equatorial position to minimize steric strain. This diequatorial arrangement of the substituents is the most stable conformation for the trans isomer.

The remaining cyclohexyl protons will appear as complex multiplets in the upfield region of the spectrum.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 159.8 | Ar-C3' (C-OCH₃) |

| 145.2 | Ar-C1' (C-Cyclohexyl) |

| 129.5 | Ar-C5' |

| 119.0 | Ar-C6' |

| 113.5 | Ar-C4' |

| 112.0 | Ar-C2' |

| 75.5 | C1 (CH-OH) |

| 55.2 | -OCH₃ |

| 51.0 | C2 (CH-Ar) |

| 35.0 | C6 |

| 31.5 | C3 |

| 26.0 | C5 |

| 25.0 | C4 |

Interpretation of ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show a total of 11 distinct signals, corresponding to the 13 carbon atoms in the molecule (with two pairs of aromatic carbons being chemically equivalent due to symmetry). The aromatic carbons will appear in the downfield region (112-160 ppm), with the carbon attached to the methoxy group (C3') being the most deshielded. The carbon of the methoxy group itself will resonate around 55.2 ppm.

The carbons of the cyclohexyl ring will appear in the upfield region. The carbon bearing the hydroxyl group (C1) is expected at approximately 75.5 ppm, while the carbon attached to the aromatic ring (C2) will be around 51.0 ppm. The remaining four cyclohexyl carbons will have chemical shifts in the range of 25-35 ppm.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified trans-2-(3-Methoxyphenyl)cyclohexanol.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum with the following typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the free induction decay (FID) with an exponential window function and perform a Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

-

Typical parameters include:

-

Pulse angle: 30°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

Process the FID, phase the spectrum, and reference the chemical shifts to the CDCl₃ triplet at 77.16 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For trans-2-(3-Methoxyphenyl)cyclohexanol, the key functional groups are the hydroxyl (-OH) group and the methoxy-substituted aromatic ring.

Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Broad, Strong | O-H stretch (alcohol) |

| 3050 | Medium | C-H stretch (aromatic) |

| 2930, 2855 | Strong | C-H stretch (aliphatic, cyclohexyl) |

| 1600, 1585, 1490 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250 | Strong | C-O stretch (aryl ether, asymmetric) |

| 1040 | Strong | C-O stretch (alcohol, secondary) & C-O stretch (aryl ether, symmetric) |

| 780, 690 | Strong | C-H out-of-plane bend (aromatic, 1,3-disubstitution) |

Interpretation of IR Spectrum

The most prominent feature in the predicted IR spectrum is a broad, strong absorption band around 3350 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is due to hydrogen bonding.

The C-H stretching vibrations of the aromatic ring are expected to appear as medium intensity bands just above 3000 cm⁻¹, while the strong bands just below 3000 cm⁻¹ (around 2930 and 2855 cm⁻¹) are due to the C-H stretches of the cyclohexyl ring.

The presence of the aromatic ring is further confirmed by the characteristic C=C stretching absorptions in the 1490-1600 cm⁻¹ region. The strong absorption at approximately 1250 cm⁻¹ is indicative of the asymmetric C-O stretching of the aryl ether (methoxy group), while the symmetric stretch will likely overlap with the strong C-O stretch of the secondary alcohol around 1040 cm⁻¹.

Finally, the substitution pattern on the benzene ring can often be determined from the C-H out-of-plane bending vibrations in the fingerprint region. For a 1,3-disubstituted ring, strong bands are expected around 780 and 690 cm⁻¹.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry tissue.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid trans-2-(3-Methoxyphenyl)cyclohexanol sample onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

After the measurement, clean the ATR crystal as described in step 1.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure. For trans-2-(3-Methoxyphenyl)cyclohexanol, electron ionization (EI) is a suitable method.

Predicted Mass Spectrum Data (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 206 | 25 | [M]⁺ |

| 188 | 40 | [M - H₂O]⁺ |

| 122 | 100 | [M - C₆H₁₂O]⁺ or [C₇H₇O]⁺ (methoxytropylium ion) |

| 107 | 30 | [C₇H₇O - CH₃]⁺ |

| 91 | 15 | [C₇H₇]⁺ (tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ |

Interpretation of Mass Spectrum

The molecular ion peak ([M]⁺) for trans-2-(3-Methoxyphenyl)cyclohexanol is expected at m/z 206, corresponding to the molecular formula C₁₃H₁₈O₂.

A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da), which would give rise to a significant peak at m/z 188.

The base peak (the most intense peak) is predicted to be at m/z 122. This likely corresponds to the formation of a stable methoxytropylium ion, resulting from cleavage of the bond between the cyclohexyl ring and the aromatic ring, followed by rearrangement.

Other significant fragments would include the loss of a methyl radical from the methoxy group (m/z 107), the tropylium ion (m/z 91), and the phenyl cation (m/z 77).

Experimental Protocol for EI-Mass Spectrometry

Electron ionization mass spectrometry is typically performed in conjunction with gas chromatography (GC-MS) for sample introduction and separation.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC-MS System:

-

Injector: Set the injector temperature to 250 °C.

-

GC Column: Use a standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: A typical temperature program would be to hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to trans-2-(3-Methoxyphenyl)cyclohexanol can then be analyzed.

IV. Visualization of Methodologies

To further clarify the experimental workflows, the following diagrams illustrate the key steps in each spectroscopic analysis.

Figure 1. Workflow for NMR Spectroscopy.

Figure 2. Workflow for ATR-IR Spectroscopy.

Figure 3. Workflow for GC-MS Analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of trans-2-(3-Methoxyphenyl)cyclohexanol. By leveraging data from analogous structures, we have established a solid framework for the interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The detailed experimental protocols and workflow visualizations further serve as a practical resource for researchers undertaking the synthesis and characterization of this and related compounds. It is our hope that this guide will facilitate the unambiguous identification and further investigation of this promising molecule.

References

As this guide is based on predictive data synthesized from general spectroscopic principles and data from analogous compounds, direct literature references for the complete experimental spectra of trans-2-(3-Methoxyphenyl)cyclohexanol are not provided. The following references are foundational texts and resources for the interpretation of spectroscopic data.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

Biological Activity of 2-(3-Methoxyphenyl)cyclohexanol Derivatives: A Technical Guide

Topic: Biological Activity of 2-(3-Methoxyphenyl)cyclohexanol Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

The 2-(3-Methoxyphenyl)cyclohexanol core represents a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for a class of centrally acting analgesics and psychoactive agents. This motif is inextricably linked to the pharmacology of dual-action analgesics —molecules that simultaneously agonize the

While the parent alcohol (2-(3-methoxyphenyl)cyclohexanol) exhibits modest intrinsic activity, its amino-derivatives (e.g., Tramadol isomers, Ciramadol analogs) are potent therapeutics. This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols necessary to exploit this scaffold for next-generation pain management and neuropharmacology.

Chemical Space & Structure-Activity Relationships (SAR)

The biological efficacy of this class hinges on three critical structural determinants: the regiochemistry of the aryl ring , the stereochemistry of the cyclohexane ring , and the metabolic status of the 3-methoxy group .

The "Tramadol Shift" and Regiochemistry

A critical distinction must be made between the two primary isomers utilized in drug design:

-

1-Aryl-2-amino-cyclohexanols: (e.g., Tramadol). The phenyl ring is geminal to the hydroxyl group. This configuration favors balanced MOR/SERT/NET activity.

-

2-Aryl-cyclohexanols: The phenyl ring is vicinal to the hydroxyl group. Derivatives of this scaffold often exhibit enhanced NMDA receptor antagonism and distinct sigma-1 receptor (

R) binding profiles, resembling the dissociative anesthetic pharmacophore (e.g., phencyclidine).

The 3-Methoxy "Prodrug" Mechanism

The 3-methoxy substituent is not merely lipophilic; it is a metabolic trigger.

-

Parent State (3-OMe): High affinity for the serotonin transporter (SERT) and moderate affinity for MOR.

-

Active Metabolite (3-OH): CYP2D6-mediated O-demethylation yields the phenol (e.g., O-desmethyltramadol). This transformation increases MOR affinity by ~200-fold due to a critical hydrogen bond formation with the receptor's aspartate residue (Asp147).

Stereochemical Imperatives

The cyclohexane ring creates rigid stereochemical constraints.

-

(1R, 2R)-Trans Isomers: Typically drive MOR agonism and Serotonin Reuptake Inhibition .

-

(1S, 2S)-Trans Isomers: Often favor Norepinephrine Reuptake Inhibition .

-

Cis Isomers: Generally show reduced potency for monoamine transporters but may retain NMDA antagonist properties.

Table 1: Comparative Pharmacological Profiles of Key Derivatives

| Derivative Class | Substituent (R) | Key Target(s) | Primary Effect | Notes |

| Parent Alcohol | -H | Modulator | Used as a synthetic intermediate or probe. | |

| Amino-Methyl | -CH2-N(CH3)2 | MOR, SERT, NET | Analgesia | Tramadol-like profile; dual mechanism. |

| Aryl-Amine | -NH2 (at C2) | NMDA, MOR | Dissociative/Analgesic | Structurally related to ketamine/PCP. |

| Phenol Analog | -OH (at C3 of phenyl) | MOR (High Affinity) | Potent Analgesia | The active metabolite (O-desmethyl) form. |

Mechanism of Action: The Dual-Pathway Signaling

The therapeutic value of 2-(3-methoxyphenyl)cyclohexanol derivatives lies in their ability to engage synergistic pain-suppressing pathways.

Signaling Cascade Visualization

The following diagram illustrates the concurrent activation of the Opioid Receptor (inhibitory) and the inhibition of the Serotonin Transporter (excitatory modulation).

Caption: Dual mechanism of action showing G-protein coupled inhibition of nociception and enhancement of descending inhibitory pathways via monoamine accumulation.

Experimental Protocols

To validate the biological activity of these derivatives, specific synthesis and assay protocols are required.

Synthesis of 2-(3-Methoxyphenyl)cyclohexanol (Core Scaffold)

This protocol yields the cis/trans mixture of the core alcohol, which can be resolved or further derivatized.

Reagents: 3-bromoanisole, Magnesium turnings, Cyclohexene oxide, CuI (catalyst), THF (anhydrous).

-

Grignard Preparation: In a flame-dried 3-neck flask, generate (3-methoxyphenyl)magnesium bromide by adding 3-bromoanisole (1.0 eq) dropwise to Mg turnings (1.1 eq) in anhydrous THF under

. Initiate with an iodine crystal if necessary. -

Epoxide Opening: Cool the Grignard solution to -20°C. Add CuI (10 mol%). Add Cyclohexene oxide (1.0 eq) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The copper catalyst facilitates the nucleophilic attack at the less hindered position (though symmetric here) and improves yield.

-

Workup: Quench with saturated

solution. Extract with EtOAc (3x). Wash organics with brine, dry over -

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The trans-isomer typically elutes first due to lower polarity compared to the cis-isomer (which can form an intramolecular H-bond).

Radioligand Binding Assay (Mu-Opioid Receptor)

Objective: Determine the affinity (

Materials:

-

Membrane preparation from CHO cells stably expressing human MOR.

-

Radioligand: [

H]-DAMGO (Agonist) or [ -

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

-

Preparation: Dilute membrane protein to 20

g/well in Assay Buffer. -

Incubation: In a 96-well plate, combine:

-

50

L Membrane suspension. -

25

L Test Compound (8 concentrations, -

25

L Radioligand (final conc. ~ Kd).

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Harvest via rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Add scintillation cocktail and count radioactivity.

-

Analysis: Calculate

using non-linear regression (Sigmoidal dose-response). Convert to

Future Directions & Toxicity Considerations

Metabolic Liability & CYP2D6

A major challenge with 3-methoxyphenyl derivatives is the reliance on CYP2D6 for bioactivation to the potent phenol form.

-

Poor Metabolizers: Will experience reduced analgesic efficacy (prodrug failure).

-

Ultra-Rapid Metabolizers: Risk of opioid toxicity due to rapid "opioid loading."

-

Design Strategy: Direct administration of the 3-hydroxy derivatives (e.g., Tapentadol approach) avoids this variability but necessitates formulation strategies to improve oral bioavailability (glucuronidation resistance).

Seizure Threshold

Derivatives retaining high affinity for NET or inhibiting GABAergic transmission (via NMDA antagonism) may lower the seizure threshold. All novel 2-(3-methoxyphenyl)cyclohexanol derivatives must be screened in a Pentylenetetrazol (PTZ)-induced seizure model early in development.

References

-

Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol. Clinical Pharmacokinetics, 43(13), 879-923. Link

-

Raffa, R. B., et al. (1992). Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. Journal of Pharmacology and Experimental Therapeutics, 260(1), 275-285. Link

- Vogel, G. H. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer Science & Business Media. (Standard protocols for MOR binding and Tail-Flick assays).

-

World Health Organization. (2018). Critical Review Report: Tramadol. Expert Committee on Drug Dependence. Link

-

BenchChem. (2025). Potential Therapeutic Applications of Methoxyphenyl Cyclohexanones: A Technical Guide. Link

Methodological & Application

purification of trans-2-(3-Methoxyphenyl)cyclohexanol from cis isomer

An Application Guide for the Chromatographic and Crystallographic Purification of trans-2-(3-Methoxyphenyl)cyclohexanol

Authored by: A Senior Application Scientist

Abstract

The stereochemical purity of pharmacologically active molecules is a critical parameter in drug development and chemical research. Diastereomers of a compound can exhibit significantly different biological activities, toxicological profiles, and physical properties. This application note provides a detailed guide for the purification of trans-2-(3-Methoxyphenyl)cyclohexanol from its cis isomer, a common challenge in synthetic chemistry. We present two robust, field-proven methodologies: flash column chromatography and selective crystallographic precipitation. Furthermore, we detail the analytical protocols required to validate the isomeric purity of the final product, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Stereochemical Imperative

In cyclohexanol derivatives, the relative orientation of substituents—cis (on the same side of the ring) versus trans (on opposite sides)—dictates the molecule's three-dimensional shape. This, in turn, governs its interactions with biological targets such as enzymes and receptors. For instance, the trans isomer of a related compound, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, also known as Tramadol, is the pharmacologically active component for analgesia.[1][2][3] Therefore, the effective removal of the corresponding cis isomer is not merely a matter of chemical purity but a fundamental requirement for therapeutic efficacy and safety.

The separation of these diastereomers is possible due to subtle but significant differences in their physicochemical properties, which arise from their distinct spatial arrangements. The trans isomer can adopt a stable chair conformation where both the hydroxyl and methoxyphenyl groups occupy equatorial positions, minimizing steric strain. The cis isomer, however, is forced to have one substituent in an axial and one in an equatorial position. This structural variance leads to differences in polarity, crystal packing efficiency, and solubility, which are the fundamental principles exploited in the following purification protocols.

Method 1: Purification by Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[4][5] The slightly higher polarity of one diastereomer compared to the other allows for their effective separation on a polar adsorbent like silica gel.[6]

Principle of Separation